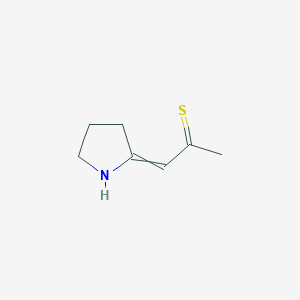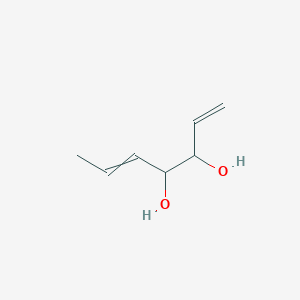
Hepta-1,5-diene-3,4-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,5-Heptadiene-3,4-diol: is an organic compound with the molecular formula C₇H₁₂O₂ . It is a diol, meaning it contains two hydroxyl groups (-OH) attached to a heptadiene backbone. This compound is of interest due to its unique structure, which includes conjugated double bonds and hydroxyl groups, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,5-Heptadiene-3,4-diol can be synthesized through various methods. One common approach involves the hydroboration-oxidation of 1,5-heptadiene. In this method, 1,5-heptadiene is first treated with borane (BH₃) to form an organoborane intermediate. This intermediate is then oxidized using hydrogen peroxide (H₂O₂) in the presence of a base, such as sodium hydroxide (NaOH), to yield 1,5-heptadiene-3,4-diol .
Industrial Production Methods: Industrial production of 1,5-heptadiene-3,4-diol may involve similar synthetic routes but on a larger scale. The process typically includes the use of continuous flow reactors to ensure efficient mixing and reaction control. Catalysts and optimized reaction conditions are employed to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions: 1,5-Heptadiene-3,4-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds such as aldehydes or ketones.
Reduction: The double bonds can be reduced to form saturated diols.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO₄) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) can be employed.
Major Products:
Oxidation: Formation of 1,5-heptadiene-3,4-dione.
Reduction: Formation of 1,5-heptanediol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1,5-Heptadiene-3,4-diol has several applications in scientific research:
Chemistry: It serves as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: It can be used as a precursor in the synthesis of biologically active compounds.
Medicine: Research into its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects, is ongoing.
Industry: It is used in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of 1,5-heptadiene-3,4-diol depends on the specific reactions it undergoes. For example, in oxidation reactions, the hydroxyl groups are converted to carbonyl groups through the transfer of electrons. In reduction reactions, the double bonds are hydrogenated to form single bonds. The molecular targets and pathways involved vary based on the specific application and reaction conditions .
Comparison with Similar Compounds
1,5-Hexadiene-3,4-diol: Similar structure but with a shorter carbon chain.
1,5-Octadiene-3,4-diol: Similar structure but with a longer carbon chain.
1,5-Heptadiene-2,3-diol: Similar structure but with hydroxyl groups at different positions.
Uniqueness: 1,5-Heptadiene-3,4-diol is unique due to its specific arrangement of double bonds and hydroxyl groups, which confer distinct reactivity and properties. This makes it a valuable intermediate in organic synthesis and various applications .
Properties
Molecular Formula |
C7H12O2 |
|---|---|
Molecular Weight |
128.17 g/mol |
IUPAC Name |
hepta-1,5-diene-3,4-diol |
InChI |
InChI=1S/C7H12O2/c1-3-5-7(9)6(8)4-2/h3-9H,2H2,1H3 |
InChI Key |
ADXMFHMYYFZEGM-UHFFFAOYSA-N |
Canonical SMILES |
CC=CC(C(C=C)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



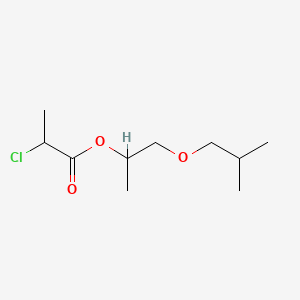
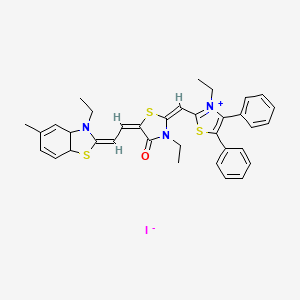
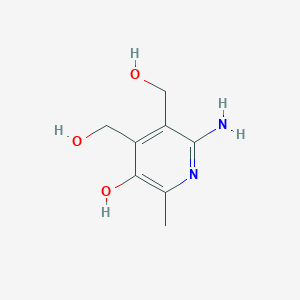
![Methyl 2-methoxy-4-[(methylsulfonyl)amino]benzoate](/img/structure/B13812777.png)

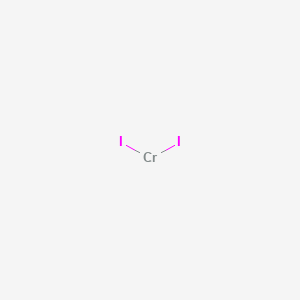

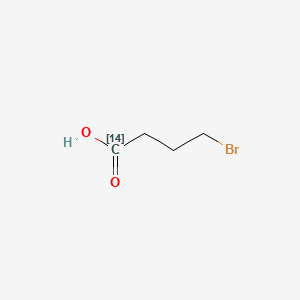
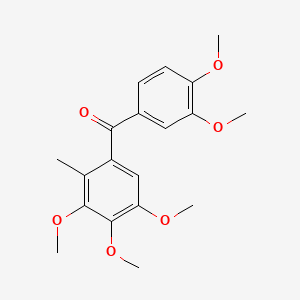
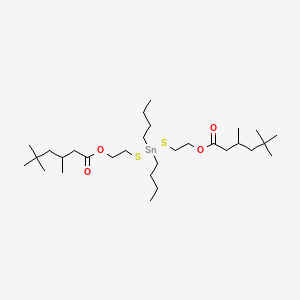

![Benzeneethanamine, 3-methoxy-N-[(pentafluorophenyl)methylene]-beta,4-bis[(trimethylsilyl)oxy]-](/img/structure/B13812831.png)
